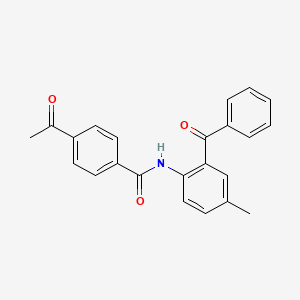

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of benzamide compounds like “this compound” often involves the condensation of benzoic acids and amines . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

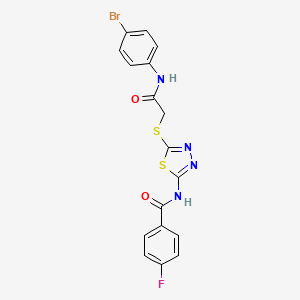

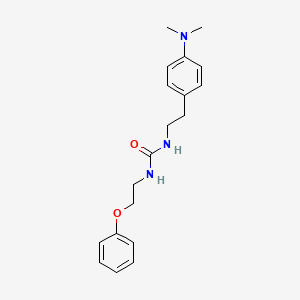

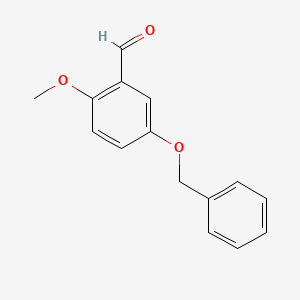

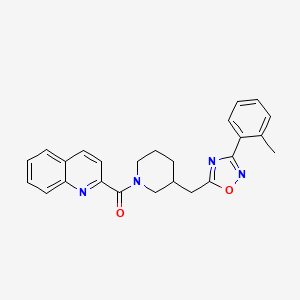

Molecular Structure Analysis

The molecular structure of benzamide compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The molecular structures of the synthesized derivatives were confirmed by these methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase (HDAC) Inhibition

The compound MGCD0103, a structurally related analog, demonstrates isotype-selective inhibition of histone deacetylases (HDACs) 1-3 and 11, crucial for blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. This highlights the potential of similar benzamide derivatives in cancer therapy due to their ability to modulate gene expression through epigenetic mechanisms. MGCD0103's significant antitumor activity in vivo and its progression into clinical trials underscore the therapeutic promise of such compounds (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural motif with 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide, indicates significant anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where enhancing acetylcholine levels can ameliorate symptoms. The introduction of bulky moieties and variations in the benzamide group have been shown to dramatically increase anti-AChE activity, suggesting the potential for designing new therapeutic agents based on benzamide derivatives (Sugimoto et al., 1990).

Antioxidant Properties

A novel benzamide derivative demonstrated antioxidant properties via DPPH free radical scavenging test. The analysis of its molecular structure, both experimentally and theoretically, suggests that such compounds can offer a basis for developing antioxidants. This application is vital for addressing oxidative stress-related diseases, further expanding the utility of benzamide derivatives in medicinal chemistry (Demir et al., 2015).

Antitumor Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized from 2-(4-methylphenyl)acetic acid and evaluated for anticancer activity. The compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of benzamide derivatives as anticancer agents. The structural flexibility and ability to incorporate various substituents make these compounds promising candidates for developing new anticancer therapies (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

It is known that benzamide derivatives often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Benzamide derivatives often work by binding to their target proteins or enzymes, thereby modifying their activity

Biochemical Pathways

Benzamide derivatives can influence various biochemical pathways depending on their specific targets .

Eigenschaften

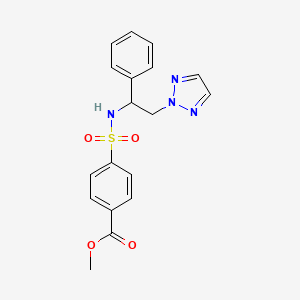

IUPAC Name |

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZPWNPILYOPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)

![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)